3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H9ClN2O3. It is a derivative of oxazolidine-2,4-dione, featuring an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride typically involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction . This method provides a convenient access to the oxazolidine-2,4-dione motif, which is frequently found in biologically important compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned tandem phosphorus-mediated reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The azetidine and oxazolidine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a range of functionalized azetidine and oxazolidine compounds .
Scientific Research Applications
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological activity, allowing it to bind effectively to its targets and exert its effects . The oxazolidine-2,4-dione motif also contributes to its mechanism by facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinone: A class of compounds known for their antibiotic properties, which include the oxazolidine-2,4-dione motif.
Uniqueness
This compound is unique due to the combination of the azetidine and oxazolidine-2,4-dione rings within a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEMLXVNXCAXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)COC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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